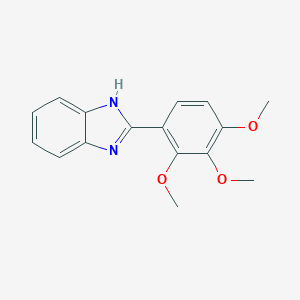
1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzimidazole core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of 2,3,4-trimethoxyaniline with o-phenylenediamine under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the methoxy groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, which is crucial for cell division, thereby exerting its anticancer effects. Additionally, it may interact with other proteins and pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern on the phenyl ring.
2-(2,4,5-Trimethoxyphenyl)-1H-benzimidazole: Another isomer with a different arrangement of methoxy groups.
2-(2,3,4-Trimethoxyphenyl)-1H-imidazole: Similar core structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2,3,4-positions of the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
150462-67-2 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Synonyme |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















